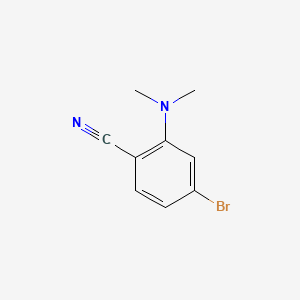

4-Bromo-2-(dimethylamino)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

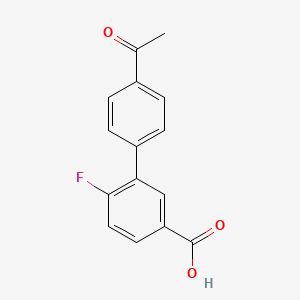

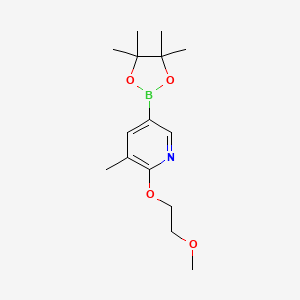

“4-Bromo-2-(dimethylamino)benzonitrile” is a chemical compound with the molecular formula C9H9BrN2 . It is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .

Synthesis Analysis

The synthesis of “4-Bromo-2-(dimethylamino)benzonitrile” involves amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner .Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(dimethylamino)benzonitrile” is characterized by the presence of a bromine atom (Br), two methyl groups (CH3), and a nitrile group (CN) attached to a benzene ring .Chemical Reactions Analysis

The chemical reactions involving “4-Bromo-2-(dimethylamino)benzonitrile” are complex and subject to ongoing research . One study suggests that the compound exhibits dual fluorescence, a rare phenomenon where a given fluorophore shows two distinct emission bands .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-(dimethylamino)benzonitrile” include a molecular weight of 225.09 and a molecular formula of C9H9BrN2 .Scientific Research Applications

Photophysical Behavior and Charge Transfer

4-(N,N-Dimethylamino)benzonitrile (DMABN), a compound closely related to 4-Bromo-2-(dimethylamino)benzonitrile, has been extensively studied for its dual fluorescence and charge-transfer properties. Research has focused on the mechanisms of relaxation and internal conversion in these systems, providing insights into their photophysical behavior. For example, Kochman et al. (2015) used simulations to study early events in the nonadiabatic relaxation dynamics of DMABN, revealing insights into the internal conversion processes and interactions between different excited states (Kochman, Tajti, Morrison, & Miller, 2015). Similarly, Rhinehart et al. (2012) probed the ultrafast intramolecular charge-transfer process of DMABN, contributing to a deeper understanding of its complex excited-state dynamics (Rhinehart, Challa, & McCamant, 2012).

Interaction with Cyclodextrins

Studies have also explored the interaction of DMABN with cyclodextrins, shedding light on the behavior of these compounds in various environments. Cox, Hauptman, and Turro (1984) investigated the dual fluorescence of DMABN in aqueous solutions of cyclodextrins, noting enhanced emission in certain cyclodextrin systems (Cox, Hauptman, & Turro, 1984).

Solvent Effects and Molecular Dynamics

The effect of solvents on the behavior of DMABN has been another area of focus. Studies like those by Ando et al. (2017) have used DMABN as a probe to investigate the solvation structure and dynamics in various solvents, including ionic liquids, providing valuable information about the interaction of these compounds with their environment (Ando, Brown-Xu, Nguyen, & Gustafson, 2017).

Fluorescence and Spectroscopic Analysis

Spectroscopic analysis of DMABN and related compounds has been vital in understanding their electronic structures and dynamics. For instance, Iwase et al. (2004) studied the specific isotope effects on the charge-transfer dynamics of DMABN, contributing to the knowledge of how isotopic substitution can influence the photophysical properties of these compounds (Iwase, Tomioka, Saigusa, & Yagi, 2004).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-bromo-2-(dimethylamino)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-12(2)9-5-8(10)4-3-7(9)6-11/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXINOFREHRZRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742896 |

Source

|

| Record name | 4-Bromo-2-(dimethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(dimethylamino)benzonitrile | |

CAS RN |

1365272-41-8 |

Source

|

| Record name | 4-Bromo-2-(dimethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B577741.png)

![1-[4-(Trifluoromethoxy)phenyl]hexan-1-one](/img/structure/B577742.png)

![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine](/img/structure/B577744.png)